In-Depth Technical Guide: Physicochemical Properties of 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic Acid
In-Depth Technical Guide: Physicochemical Properties of 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic Acid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the known physicochemical properties of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS Number: 165744-15-0). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also furnishes standardized, detailed experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Data
The following table summarizes the available quantitative and qualitative data for 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | Chem-Impex[1] |
| Molecular Weight | 154.17 g/mol | Chem-Impex[1] |
| CAS Number | 165744-15-0 | Chem-Impex[1] |
| Appearance | White solid | Cymit Química S.L.[2] |
| Boiling Point | 320.839 °C at 760 mmHg | Aaron Chemicals[3] |
| Predicted Boiling Point | 320.8±30.0 °C | MySkinRecipes[4] |
| Melting Point | No data available | Aaron Chemicals[3] |
| Aqueous Solubility | No data available. The carboxylic acid group suggests some solubility in polar solvents.[2] | Aaron Chemicals[3] |
| pKa | No data available | - |
| LogP | No data available | Aaron Chemicals[3] |
Experimental Protocols
Given the absence of reported experimental values for several key properties, the following sections detail standardized methodologies for their determination.
Determination of Melting Point via the Capillary Method
This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.[5][6]
Materials:
-
5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.[5] Place a small amount of the compound on a clean, dry surface and grind it into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample.[7] Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[5]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
-
Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.[5]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).
-
Replicate: Repeat the measurement with a fresh sample and a new capillary tube to ensure reproducibility.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a carboxylic acid using potentiometric titration.[8][9][10]
Materials:
-
5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Apparatus Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.
-
Titration: Fill the buret with the standardized NaOH solution. Record the initial pH of the sample solution. Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the acid.[9]
-
-
Replicate: Perform at least three titrations to ensure the reliability of the results.[8]
Determination of Aqueous Solubility by the Shake-Flask Method
This protocol describes the determination of the equilibrium solubility of a compound in water using the shake-flask method.[11][12]
Materials:
-
5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
-
Deionized water (or buffer of a specific pH)
-
Screw-capped vials or flasks
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (e.g., water or buffer). The presence of undissolved solid is essential to ensure saturation.[11]
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).[12]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the samples or filter the supernatant through a syringe filter.[12]
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.
-
Calculation: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Determination of LogP by the RP-HPLC Method
This protocol details the estimation of the octanol-water partition coefficient (LogP) using reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]
Materials:
-
5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
-
A series of reference compounds with known LogP values
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of methanol/acetonitrile and water/buffer)
-
Solvents for sample preparation (e.g., methanol, acetonitrile)
Procedure:
-
Preparation of Standards: Prepare solutions of the reference compounds with known LogP values in a suitable solvent.
-
Preparation of Test Compound: Prepare a solution of the 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid in the same solvent.
-
Chromatographic Analysis:
-
Inject each reference compound and the test compound onto the HPLC system under identical isocratic conditions (constant mobile phase composition).
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve:
-
Plot a graph of the logarithm of the capacity factor (log k') for the reference compounds (y-axis) against their known LogP values (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c).[13]
-
-
Determination of LogP:
-
Calculate the log k' for the 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.
-
Use the equation from the calibration curve to calculate the LogP of the test compound.[13]
-
Visualizations
The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound.
Caption: General experimental workflow for physicochemical characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 165744-15-0: 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic… [cymitquimica.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. westlab.com [westlab.com]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. web.williams.edu [web.williams.edu]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. who.int [who.int]
- 13. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
